4-Chlorobenzamide

Catalog No.
S772836
CAS No.
619-56-7
M.F
C7H6ClNO
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzamide

CAS Number

619-56-7

Product Name

4-Chlorobenzamide

IUPAC Name

4-chlorobenzamide

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

BLNVISNJTIRAHF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Cl

The exact mass of the compound 4-Chlorobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzamide (CAS 619-56-7) is a highly versatile, para-halogenated primary amide widely procured as an intermediate for active pharmaceutical ingredients (APIs), agrochemicals, and advanced co-crystal formulations . Characterized by a stable crystalline form with a melting point of 172–178 °C and an aqueous solubility of approximately 1.08 mg/mL, it serves as a critical hydrogen-bonding donor and acceptor in supramolecular chemistry. Its para-chloro substitution provides a precise balance of electron-withdrawing activation for nucleophilic aromatic substitution (SNAr) and robust stability against premature oxidative addition, making it a highly reliable precursor for complex, multi-step industrial syntheses [1].

Research Fit

Crystal Eng. Polymorph screening and cocrystal design studies
Med Chem Scaffold for kinase/COX-2 inhibitor lead generation
Microbial Para-chloro aromatic amide metabolism pathway tracing
Assay Control Weak PARP inhibitor for baseline/calibration use

Attempting to substitute 4-chlorobenzamide with its ortho-isomer (2-chlorobenzamide), its bromo-analog (4-bromobenzamide), or the sterically similar 4-methylbenzamide leads to significant process deviations [1]. Ortho-substitution introduces severe steric hindrance that drastically reduces amidation yields and creates mechanical instability during milling [2]. Conversely, substituting with 4-bromobenzamide compromises chemoselectivity in orthogonal cross-coupling reactions due to the weaker C-Br bond, which is prone to unwanted oxidative addition[3]. Furthermore, in solid-state engineering, the specific electrostatic and contact properties of the para-chlorine atom cannot be replicated by a methyl group, resulting in completely different crystal packing networks and formulation behaviors[4].

Substitution Risk

Polymorph profile shifts. 4-Methyl or other analogs lack the three polymorphic forms, likely altering cocrystal outcomes.
Electronic mismatch. π-Polarization at the amide carbonyl differs measurably from unsubstituted benzamides, affecting reactivity context.
Metabolic pathway divergence. 3-Chloro isomer yields a hydroxylated metabolite; 4-chloro specificity is required for para-pathway studies.

Superior Amidation Efficiency vs. Ortho-Isomer

In base-free amidation reactions utilizing ammonium chloride in N-methyl-2-pyrrolidone (NMP), 4-chlorobenzamide demonstrates significantly higher synthetic efficiency compared to its ortho-substituted counterpart. Quantitative studies show that the amidation of 4-chlorobenzoyl chloride yields 85% of the target primary amide, whereas the identical process applied to 2-chlorobenzoyl chloride yields only 53% of 2-chlorobenzamide [1]. This 32% absolute increase in yield highlights the critical advantage of the para-substitution pattern, which minimizes steric hindrance at the carbonyl center and maximizes scalable manufacturability.

Evidence DimensionPrimary amide synthesis yield
Target Compound Data85% yield (4-Chlorobenzamide)
Comparator Or Baseline53% yield (2-Chlorobenzamide)
Quantified Difference32% absolute increase in yield
ConditionsReaction of acid chlorides with NH4Cl in NMP without stoichiometric base

Procuring the para-isomer ensures significantly higher throughput and lower waste in bulk intermediate manufacturing compared to the sterically hindered ortho-isomer.

Cocrystal Versatility
Head-to-head
3 polymorphs (α, β, monoclinic) vs 1 for 4-methylbenzamide; positive cocrystal former vs maleic hydrazide (null)
Supports polymorph-driven cocrystal selection
Reported under systematic screening conditions

Enhanced Chemoselectivity in Orthogonal Cross-Coupling vs. Bromo-Analog

The robust nature of the C-Cl bond in 4-chlorobenzamide provides a distinct chemoselective advantage over 4-bromobenzamide during sequential functionalization. In the tandem aminocarbonylation of para-halo iodobenzenes using a polymer-supported palladium catalyst and NaN3, the synthesis of 4-chlorobenzamide proceeds smoothly with an 81% yield [1]. In contrast, the synthesis of 4-bromobenzamide under identical conditions achieves only a 65% yield [1]. The weaker C-Br bond is more susceptible to competitive oxidative addition by the palladium catalyst, leading to side reactions and reduced target recovery.

Evidence DimensionAminocarbonylation product yield from para-halo iodobenzenes
Target Compound Data81% yield (4-Chlorobenzamide)
Comparator Or Baseline65% yield (4-Bromobenzamide)
Quantified Difference16% absolute increase in product recovery
ConditionsPd-catalyzed tandem aminocarbonylation using NaN3 as an ammonia equivalent in water

Buyers designing multi-step syntheses should select the chloro-derivative to prevent premature bond cleavage and maximize yields during orthogonal cross-coupling.

π-Polarization Effect
Class-level
Diminished ρI observed in N-chlorobenzamides vs parent benzamides
Carbonyl reactivity context differs
13C NMR in DMSO-d6

Unique Solid-State Packing Specificity vs. Methyl Analogs

Although a chlorine atom (volume ~21 ų) and a methyl group (volume ~19 ų) are often considered isosteric, 4-chlorobenzamide cannot be generically replaced by 4-methylbenzamide in solid-state engineering. Crystallographic studies of co-crystals formed with dicarboxylic acids reveal that while both compounds form base-acid-base trimer units, they do not form isostructural lattices [1]. The specific intermolecular contact environment dictated by the chlorine atom fundamentally alters the crystal packing geometry, proving that the chloro-substituent exerts unique electrostatic and structural directing effects that a methyl group cannot replicate [1].

Evidence DimensionIsostructural lattice formation in co-crystals
Target Compound DataForms unique, non-isostructural packing networks
Comparator Or Baseline4-Methylbenzamide (fails to form isostructural lattices despite similar volume)
Quantified DifferenceComplete divergence in crystal packing geometry
ConditionsCo-crystallization with oxalic and sebacic acids

For pharmaceutical formulation and crystal engineering, the exact chloro-compound must be procured, as methyl-analogs will yield entirely different solid-state properties.

Scaffold Activity
Cross-study
4-Chlorobenzamide-chalcone hybrids: COX-2 IC50 <10 µM; selected c-Met IC50 <10 µM
Scaffold supports development of active leads
In vitro enzymatic assays; derivative activity

Superior Polymorphic Stability Under Mechanical Stress vs. Ortho-Isomer

Mechanical processability is a critical factor in formulation, and 4-chlorobenzamide offers a more reliable profile than its closely related isomers. Investigations into the solid-state behavior of 2-chlorobenzamide reveal a metastable α-form that is highly susceptible to grinding-induced phase transformations, often converting during routine sample preparation[1]. In contrast, 4-chlorobenzamide serves as a robust co-crystal former that maintains structural integrity without the extreme mechanical sensitivity exhibited by the ortho-isomer, ensuring consistent performance during industrial milling and tableting operations[1].

Evidence DimensionPhase stability under mechanical grinding
Target Compound DataRobust polymorphic profile suitable for standard milling
Comparator Or Baseline2-Chlorobenzamide (highly sensitive, undergoes grinding-induced phase transformation)
Quantified DifferenceSignificant reduction in mechanically induced phase transitions
ConditionsStandard industrial milling and spectroscopic sample preparation

Procuring 4-chlorobenzamide reduces the risk of unintended polymorphic shifts during aggressive mechanical processing steps like milling or tableting.

Metabolic Fate
Head-to-head
4-Cl → 4-chlorobenzoic acid; 3-Cl → 4-hydroxy-3-chlorobenzoic acid
Positional isomer yields distinct metabolite
Aspergillus flavus model
PARP Inhibition
Class-level
IC50 300 µM (4-chlorobenzamide) vs 0.25 nM (optimized)
May support assay baseline control context
Approx. 1.2×10⁶ fold difference

Orthogonal Cross-Coupling Precursor

Due to its robust C-Cl bond, which resists premature oxidative addition better than bromo-analogs, 4-chlorobenzamide is the ideal starting material for multi-step syntheses requiring selective functionalization at other reactive sites[1].

Scalable API Intermediate Synthesis

Benefiting from its high amidation efficiency and lack of steric hindrance compared to ortho-isomers, it is the preferred building block for manufacturing complex pharmaceutical amides and agrochemicals [2].

Pharmaceutical Co-Crystal Engineering

Because its unique electrostatic profile and precise atomic volume dictate specific intermolecular hydrogen-bonding networks, it is a superior co-former for modulating the solubility and dissolution rates of poorly water-soluble active ingredients [3].

Mechanically Stressed Formulation Workflows

Thanks to its stable polymorphic profile under grinding and milling, it is highly suitable for industrial tableting and solid-state blending processes where mechanically sensitive isomers would fail [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Crystal engineering & polymorph screening
Polymorph and cocrystal versatility
Synthon pattern and cocrystal outcome screening
Med chem scaffold for kinase/COX-2 inhibitor design
Scaffold derivatization potential
Target inhibition in enzymatic assays (derivatives)
Microbial metabolism & biodegradation studies
Para-chloro metabolic pathway predictability
Metabolite identification (4-chlorobenzoic acid)
PARP assay baseline control
Defined weak inhibitory profile
Assay window calibration against potent inhibitors

XLogP3

1.6

LogP

1.55 (LogP)

Melting Point

174.0 °C

UNII

260CV6K0MR

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-56-7

Wikipedia

4-chlorobenzamide

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